1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
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Overview
Description
1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyridazinyl group connected via a urea linkage
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxyaniline, undergoes a reaction with an appropriate isocyanate to form the methoxyphenyl intermediate.
Coupling with Pyridazinyl Intermediate: The methoxyphenyl intermediate is then coupled with a pyridazinyl intermediate, which is synthesized from 6-methylpyridazine through a series of reactions involving halogenation and nucleophilic substitution.
Final Urea Formation: The final step involves the formation of the urea linkage between the methoxyphenyl and pyridazinyl intermediates under controlled conditions, typically using a coupling reagent such as carbodiimide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative under specific conditions using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridazinyl groups can form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the active sites of these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the pyridazinyl group, which may result in different biological activity and chemical properties.
1-(4-Methoxyphenyl)-3-(4-pyridyl)urea: Contains a pyridyl group instead of a pyridazinyl group, which may affect its interaction with molecular targets.
1-(4-Methoxyphenyl)-3-(4-(pyrimidin-2-yl)phenyl)urea: Contains a pyrimidinyl group, which may impart different electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-3-12-18(23-22-13)26-17-10-6-15(7-11-17)21-19(24)20-14-4-8-16(25-2)9-5-14/h3-12H,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEXRXGAHJDIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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